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molecular formula C9H12O2 B3050369 1-(Methoxymethoxy)-4-methylbenzene CAS No. 25458-49-5

1-(Methoxymethoxy)-4-methylbenzene

Cat. No. B3050369
M. Wt: 152.19 g/mol
InChI Key: NLFDUCHXFFKPPW-UHFFFAOYSA-N
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Patent
US05374641

Procedure details

4-Cresol (59 g) was dissolved in 500 ml of methylene chloride, followed by addition of 238 ml of diisopropylethylamine and 66 g of chloromethyl methyl ether, and stirred at room temperature for two nights. The reaction solution was poured into water, which was then extracted with methylene chloride. After washing in 2N hydrogen chloride and then washing in saturated aqueous sodium chloride, the extract was dried over anhydrous sodium sulfate to yield residue. The residue was subjected to chromatography which was eluted with chloroform, to obtain 4-tolyl methoxymethyl ether.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
238 mL
Type
reactant
Reaction Step Two
Quantity
66 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.C(N(C(C)C)CC)(C)C.[CH3:18][O:19][CH2:20]Cl.O>C(Cl)Cl>[CH3:18][O:19][CH2:20][O:7][C:6]1[CH:5]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=1

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
238 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
66 g
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for two nights
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with methylene chloride
WASH
Type
WASH
Details
After washing in 2N hydrogen chloride
WASH
Type
WASH
Details
washing in saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
to yield residue
WASH
Type
WASH
Details
was eluted with chloroform

Outcomes

Product
Name
Type
product
Smiles
COCOC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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